4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine
Description
4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a morpholine ring, a triazole ring, and a thiazole ring, contributes to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
4-[4-ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS2/c1-2-17-11(16-3-5-18-6-4-16)14-15-12(17)20-8-10-7-19-9-13-10/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVAKVCDIDJYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a suitable linker, such as a sulfanyl group, under mild conditions.
Introduction of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity, blocking receptor binding, or altering protein conformation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Methyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine
- 4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]piperidine
- 4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrrolidine
Uniqueness
The uniqueness of 4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility profiles, which can be advantageous for specific research or industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
